molecular formula C15H21ClN2O3 B8612443 Tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B8612443
M. Wt: 312.79 g/mol
InChI Key: QJGJETWHNOHKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(2-chloropyridin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3

InChI Key

QJGJETWHNOHKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using the method of Example 3, Step A, tert-butyl 4-hydroxypiperidine-1-carboxylate (1.90 g, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (2.48 g, 84% yield) as an oil. 1H NMR (CDCl3) δ 8.19 (d, 1H), 6.83 (s, 1H), 6.74 (d, 1H), 4.56 (m, 1H), 3.68 (ddd, 2H), 3.37 (ddd, 2H), 1.94 (dddd, 2H), 1.77 (dddd, 2H), 1.47 (s, 9H).
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1.9 g
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oil
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378 mg
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1.5 g
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Synthesis routes and methods III

Procedure details

1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate (5.50 g, 27.4 mmol) was dissolved in 100.0 mL of THF and cooled to 0° C. Next, sodium hydride (1.19 g, 29.7 mmol, 60% dispersed in mineral oil) was added portion wise and the mixture stirred at rt for 1 h. The mixture was cooled to 0° C. again and 2-chloro-4-fluoropyridine (3.00 g, 22.8 mmol) was added dropwise as a THF solution. The reaction was allowed to stir at rt, and after 6 h TLC indicated that all of the 2-chloro-4-fluoropyridine had reacted. The mixture was again cooled to 0° C. and quenched with water. EtOAc was added and the organics separated. The organics were washed with brine and dried over anhydrous MgSO4, The crude was purified via silica gel chromatography to give 6.14 g (86% yield) of a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.16 (d, J=5.9 Hz, 1H), 7.12 (d, J=2.2 Hz, 1H), 6.99 (d, J=5.9 Hz, 1H), 4.62-4.87 (m, 1H), 3.51-3.69 (m, 2H), 2.96-3.22 (m, 2H), 1.78-1.93 (m, 2H), 1.41-1.57 (m, 2H), 1.36 (s, 9H).
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5.5 g
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100 mL
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1.19 g
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3 g
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Yield
86%

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